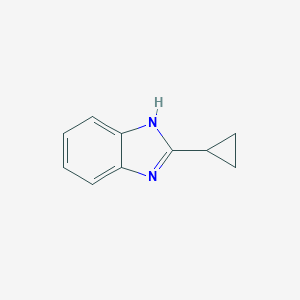

2-cyclopropyl-1H-benzimidazole

説明

特性

IUPAC Name |

2-cyclopropyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQZKAMBZDAMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360148 | |

| Record name | 2-cyclopropyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16405-79-1 | |

| Record name | 2-cyclopropyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biological Activities of Cyclopropyl-Substituted Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of the benzimidazole scaffold, a privileged structure in medicinal chemistry, with the unique cyclopropyl moiety has given rise to a class of compounds with significant therapeutic potential. The benzimidazole core, being structurally similar to natural purine nucleosides, can readily interact with a wide array of biological macromolecules.[1][2][3] The introduction of a cyclopropyl group—a small, strained carbocycle—often enhances molecular potency, metabolic stability, and target specificity while reducing off-target effects.[4][5][6] This guide provides an in-depth exploration of the diverse biological activities exhibited by cyclopropyl-substituted benzimidazoles, focusing on their mechanisms of action in oncology, microbiology, and virology. We will delve into the causality behind their therapeutic effects, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) data to inform future drug design and development efforts.

The Strategic Union of Benzimidazole and Cyclopropane

The Benzimidazole Scaffold: A Versatile Pharmacophore

The benzimidazole nucleus, an aromatic heterocyclic compound, is a cornerstone in pharmaceutical development.[7][8] Its structural resemblance to purines allows it to act as an antagonist or inhibitor in various biological pathways by interacting with enzymes, proteins, and nucleic acids.[1][2] This versatility has led to the development of numerous FDA-approved drugs for a wide range of conditions, including anti-ulcer agents (e.g., omeprazole) and anthelmintics (e.g., albendazole).[9][10] The electron-rich nitrogen atoms in the imidazole ring can act as both proton donors and acceptors, facilitating the formation of multiple weak interactions with biological targets, which underpins their broad pharmacological activities.[11]

The Cyclopropyl Group: More Than a Simple Alkyl Linker

The cyclopropyl group is increasingly utilized in modern drug design, transitioning from a chemical curiosity to a strategic tool.[5][12] Its unique properties stem from significant ring strain (approx. 27.5 kcal/mol), which results in shorter, stronger carbon-hydrogen bonds and enhanced π-character in its carbon-carbon bonds.[4][6][12]

Key advantages of incorporating a cyclopropyl moiety include:

-

Enhanced Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[5][13]

-

Increased Potency: The rigid, planar nature of the ring can act as a conformational restraint, locking a molecule into its bioactive conformation and thus improving binding affinity to its target.[5][12]

-

Modulation of Physicochemical Properties: It serves as an effective bioisosteric replacement for groups like gem-dimethyl or vinyl, allowing for the fine-tuning of properties such as lipophilicity and pKa to optimize a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[5]

Major Biological Activities and Mechanisms of Action

The conjugation of a cyclopropyl group to a benzimidazole scaffold has yielded compounds with potent activities across several therapeutic areas.

Anticancer Activity

Cyclopropyl-substituted benzimidazoles have emerged as a promising class of anticancer agents, exerting their effects through multiple mechanisms.[1][11]

-

Tubulin Polymerization Inhibition: A primary mechanism for the anticancer effects of many benzimidazole derivatives is the disruption of microtubule dynamics.[1][14] These compounds bind to tubulin, inhibiting its polymerization into microtubules. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[11][15] The cyclopropyl group can enhance binding to the colchicine-binding site on tubulin, increasing the potency of this effect.

-

Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Cyclopropyl-benzimidazoles have been developed as inhibitors of various kinases, including receptor tyrosine kinases like VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and proliferation.[16][17]

-

Topoisomerase Inhibition and DNA Intercalation: Some derivatives function as topoisomerase inhibitors, preventing the re-ligation of DNA strands during replication and leading to cell death.[1][11] The planar benzimidazole ring can intercalate between DNA base pairs, while substituents, including the cyclopropyl group, can further stabilize this interaction.

Signaling Pathway: Kinase Inhibition by a Cyclopropyl-Benzimidazole Derivative This diagram illustrates the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for anticancer therapies.

Caption: Inhibition of RTK signaling by a cyclopropyl-benzimidazole derivative.

Antimicrobial Activity

Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties.[3][8][18] The incorporation of a cyclopropyl moiety has been shown to enhance this activity, particularly against bacterial strains.

-

Mechanism of Action: While the exact mechanisms can vary, many benzimidazole-based antimicrobials are believed to interfere with essential cellular processes. In fungi, they can inhibit the biosynthesis of ergosterol, a vital component of the cell membrane.[3] In bacteria, they may target various enzymes involved in DNA replication or cell wall synthesis.

-

Structure-Activity Relationship (SAR): Studies have shown that hydrophobic substituents on the benzimidazole ring often lead to better antimicrobial activity.[19] A study on 1,2-disubstituted benzimidazoles found that adding a cyclopropyl group retained potent antibacterial activity against mutant E. coli strains, suggesting flexible binding requirements at that position.[19] Further optimization by substituting other parts of the molecule led to compounds with MIC values as low as 0.125 µg/mL.[19]

Antiviral and Anti-inflammatory Activities

The therapeutic reach of cyclopropyl-substituted benzimidazoles also extends to antiviral and anti-inflammatory applications.

-

Antiviral Agents: Benzimidazole derivatives have been investigated as inhibitors of viral replication, notably against hepatitis C virus (HCV) and other viruses.[5][9] They can target viral enzymes such as polymerases or proteases, which are essential for the viral life cycle.

-

Anti-inflammatory Effects: Chronic inflammation is a key factor in many diseases. Benzimidazole derivatives can exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), or by modulating the activity of pro-inflammatory cytokines.[20][21][22] SAR studies indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are critical for anti-inflammatory activity.[20][21]

Experimental Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential.

Workflow for Screening and Validation

The general workflow for assessing the biological activity of newly synthesized cyclopropyl-substituted benzimidazoles involves a multi-step process from initial screening to in-depth mechanistic studies.

Caption: General workflow for drug discovery of benzimidazole derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration at which a test compound inhibits 50% of cell growth (IC50).

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., K562 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Causality: This initial incubation allows cells to adhere and enter a logarithmic growth phase, ensuring that the assay measures the effect on proliferating cells.

-

-

Compound Treatment: Prepare serial dilutions of the cyclopropyl-benzimidazole test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

Causality: A range of concentrations is necessary to generate a dose-response curve from which the IC50 value can be accurately calculated.

-

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Causality: DMSO is required to dissolve the water-insoluble formazan, allowing for spectrophotometric quantification.

-

-

Quantification: Measure the absorbance at 570 nm using a microplate reader.

-

Self-Validation: The experiment should include a negative control (cells with vehicle, e.g., DMSO) and a positive control (a known anticancer drug). The results are expressed as a percentage of viability compared to the negative control.

-

Protocol: In Vitro Antimicrobial Activity (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of test compounds against selected bacterial strains.

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., E. coli) equivalent to a 0.5 McFarland standard.

-

Causality: A standardized inoculum ensures that the results are consistent and comparable across different experiments and laboratories.

-

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Causality: This incubation period allows for sufficient bacterial growth in the control wells.

-

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

-

Self-Validation: Include a growth control (no compound) and a sterility control (no bacteria). A known antibiotic (e.g., Ciprofloxacin) should be used as a positive control.

-

Quantitative Data and Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing lead compounds to enhance efficacy and reduce toxicity.[16][20]

Table 1: Representative Biological Activities of Cyclopropyl-Benzimidazole Derivatives

| Compound Class | Target/Assay | Organism/Cell Line | Activity Metric (IC50/MIC) | Reference |

| 1,2-disubstituted Benzimidazole | Antibacterial | E. coli (tolC-mutant) | 0.125 - 4 µg/mL | [19] |

| Benzimidazole Derivative (E12) | Anticancer (BCR-ABL) | K562 (Leukemia) | 11.07 µM | [23][24] |

| EGFR Inhibitor | Anticancer (EGFRL858R/T790M) | PC9 & H1975 (Lung Cancer) | 0.004 - 0.008 µM | [25] |

| Benzimidazole-1,2,4-triazole | Anticancer | HTB-9 (Bladder Cancer) | 6.27 - 6.44 µM | [26] |

Key SAR Insights:

-

Position of Substitution: For anti-inflammatory activity, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are highly influential.[21] For antisecretory agents like omeprazole, the substituents on the benzimidazole ring are less critical than those on the connected pyridine ring, though strongly electron-withdrawing groups tend to decrease activity.[27]

-

Nature of Substituent: In antimicrobial benzimidazoles, hydrophobic substituents on the phenyl rings generally improve activity.[19]

-

The Cyclopropyl Moiety: The cyclopropyl group itself is a critical component. Its rigid structure can lock the molecule in a favorable conformation for target binding, and its metabolic stability often translates to improved pharmacokinetic profiles.[5][12]

Conclusion and Future Directions

Cyclopropyl-substituted benzimidazoles represent a highly versatile and potent class of molecules with a broad spectrum of biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and stems from the synergistic combination of the privileged benzimidazole scaffold and the unique physicochemical properties of the cyclopropyl group. The ability to inhibit multiple key biological targets, such as tubulin, kinases, and microbial enzymes, underscores their therapeutic potential.

Future research should focus on leveraging the detailed SAR insights to design next-generation derivatives with enhanced selectivity and potency, thereby minimizing off-target effects and improving safety profiles. Advanced computational modeling and high-throughput screening will continue to accelerate the discovery of novel lead compounds.[1] As our understanding of the complex mechanisms of action deepens, cyclopropyl-substituted benzimidazoles are poised to deliver significant contributions to the development of new and effective therapies for a range of human diseases.

References

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2024, from [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). ResearchGate. Retrieved February 9, 2024, from [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). Scientific Update. Retrieved February 9, 2024, from [Link]

-

Broad mechanisms of action of benzimidazoles as anticancer agents. (n.d.). ResearchGate. Retrieved February 9, 2024, from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). (2024). Molecular Diversity. [Link]

-

Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery. Retrieved February 9, 2024, from [Link]

-

Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol. (2024). International Society for Orthomolecular Medicine. Retrieved February 9, 2024, from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Taylor & Francis Online. Retrieved February 9, 2024, from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

-

SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online. Retrieved February 9, 2024, from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. Retrieved February 9, 2024, from [Link]

-

Representative examples of FDA-approved drugs bearing a cyclopropane motif. (n.d.). ResearchGate. Retrieved February 9, 2024, from [Link]

-

Biological activities of benzimidazole derivatives: A review. (2020). International Science Community Association. Retrieved February 9, 2024, from [Link]

-

Antimicrobial activity of a new series of benzimidazole derivatives. (2006). PubMed. [Link]

-

Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (n.d.). Research Square. Retrieved February 9, 2024, from [Link]

-

FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. (2022). MDPI. Retrieved February 9, 2024, from [Link]

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). PubMed. [Link]

-

Review on antimicrobial activity of 2- substitude-benzimidazole compouds. (n.d.). World Journal of Pharmaceutical Research. Retrieved February 9, 2024, from [Link]

- Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). [No Source Found].

-

A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. (2022). IJCRT.org. Retrieved February 9, 2024, from [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Publishing. Retrieved February 9, 2024, from [Link]

-

Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (2026). ResearchGate. Retrieved February 9, 2024, from [Link]

-

Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). MDPI. Retrieved February 9, 2024, from [Link]

-

Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed. [Link]

-

Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies. (2022). Anticancer Agents in Medicinal Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of New Benzimidazole-1,2,4-Triazole Derivatives as Potential Anticancer Agents. (2022). PubMed. [Link]

-

Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2025). ResearchGate. Retrieved February 9, 2024, from [Link]

-

Structure activity relationships of substituted benzimidazoles. (1985). PubMed. [Link]

-

A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). SRR Publications. Retrieved February 9, 2024, from [Link]

-

A Review on Biologiv|Cal Activity of “Benzimidazole as a Imidazole Derivatives”. (2021). International Journal of Pharmaceutical Science Invention. Retrieved February 9, 2024, from [Link]

-

Biological Activities of Substituted Benzimidazole Derivatives. (2018). Journal of Drug Discovery and Development. Retrieved February 9, 2024, from [Link]

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. benchchem.com [benchchem.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. isca.in [isca.in]

- 8. ijcrt.org [ijcrt.org]

- 9. srrjournals.com [srrjournals.com]

- 10. ijpsi.org [ijpsi.org]

- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. isom.ca [isom.ca]

- 16. tandfonline.com [tandfonline.com]

- 17. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. wisdomlib.org [wisdomlib.org]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. mdpi.com [mdpi.com]

- 21. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. Design, Synthesis, and Biological Evaluation of New Benzimidazole-1,2,4-Triazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Potential of 2-Cyclopropyl-1H-Benzimidazole Compounds

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications, including a significant focus in oncology.[2][3] While various substitutions on the benzimidazole core have been explored, the 2-position remains a critical locus for modulating biological activity. This technical guide delves into the specific potential of incorporating a cyclopropyl group at this position. The cyclopropyl moiety is not merely a small alkyl substituent; its unique conformational rigidity, metabolic stability, and electronic character offer distinct advantages in drug design. We will explore the rationale for this substitution, propose a robust synthetic pathway and a comprehensive preclinical evaluation workflow, and contextualize its potential by examining related multi-targeted kinase inhibitors that have advanced clinically. This document serves as a strategic guide for researchers and drug development professionals aiming to explore this promising chemical space.

Part 1: The Benzimidazole Core: A Privileged Scaffold in Cancer Therapy

The versatility of the benzimidazole heterocycle is evidenced by its broad spectrum of biological activities, including antimicrobial, antiviral, and antihypertensive effects.[4] In oncology, its value is particularly pronounced. The FDA-approved drug Bendamustine, a nitrogen mustard derivative of benzimidazole, is a testament to the scaffold's ability to enhance the therapeutic index of DNA alkylating agents.[3]

The anticancer efficacy of benzimidazole derivatives stems from their ability to engage a multitude of molecular targets critical to cancer cell proliferation and survival.[2] Key mechanisms of action that have been extensively documented include:

-

Tubulin Polymerization Inhibition: Certain benzimidazole compounds, much like the well-known anthelmintics (e.g., mebendazole), can bind to β-tubulin, disrupting microtubule dynamics. This leads to mitotic arrest and subsequent apoptosis, a mechanism pivotal for targeting rapidly dividing cancer cells.[5]

-

Kinase Inhibition: A significant number of benzimidazole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF.[6][7]

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is crucial for DNA repair. Some benzimidazole structures have been shown to inhibit PARP, which is particularly effective in cancers with existing DNA repair deficiencies, such as those with BRCA mutations.[8] The clinical candidate Veliparib is a notable example from this class.[3]

-

Topoisomerase Inhibition: These enzymes are essential for managing DNA topology during replication. Benzimidazole-containing compounds have been developed that intercalate with DNA or inhibit topoisomerase function, leading to DNA damage and cell death.[9]

This polypharmacology underscores the scaffold's utility as a foundational element for the rational design of novel anticancer agents.

Part 2: The Strategic Importance of the 2-Cyclopropyl Moiety

While substitutions at various positions of the benzimidazole ring (N-1, C-5, C-6) influence activity, the C-2 position is paramount for directing the compound's primary mechanism and target engagement.[1][10] The choice of a cyclopropyl group as the C-2 substituent is a deliberate strategy rooted in established medicinal chemistry principles.

Why Cyclopropyl?

-

Metabolic Stability: The cyclopropyl group is resistant to oxidative metabolism compared to linear alkyl chains (e.g., isopropyl). This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced metabolic liabilities.

-

Conformational Rigidity: Unlike flexible alkyl groups, the rigid, three-membered ring of cyclopropane restricts the rotational freedom of the substituent. This can lock the molecule into a specific, bioactive conformation, enhancing its binding affinity and selectivity for the target protein.

-

Lipophilicity and Solubility: The cyclopropyl group provides a moderate increase in lipophilicity, which can improve cell permeability. Its compact nature often imparts a better balance between lipophilicity and aqueous solubility compared to larger, more linear alkyl groups.

-

Unique Electronic Properties: The strained C-C bonds of the cyclopropyl ring possess partial π-character, allowing it to participate in unique electronic interactions with amino acid residues in a protein's binding pocket that are not possible for other saturated alkyl groups.

These properties make the 2-cyclopropyl substitution a compelling strategy, particularly for designing inhibitors that fit into well-defined hydrophobic pockets, such as the ATP-binding site of protein kinases.

Part 3: Synthesis of the 2-Cyclopropyl-1H-Benzimidazole Scaffold

The synthesis of the core 2-cyclopropyl-1H-benzimidazole structure is readily achievable through established condensation chemistry. The most direct method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.

Experimental Protocol: Synthesis of 2-Cyclopropyl-1H-benzimidazole

Objective: To synthesize the core scaffold via condensation of o-phenylenediamine and cyclopropanecarboxylic acid.

Materials:

-

o-Phenylenediamine

-

Cyclopropanecarboxylic acid

-

4M Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and cyclopropanecarboxylic acid (1.2 eq).

-

Add 4M HCl (approx. 5-10 volumes) to the flask.

-

Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then further cool in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8. The product will precipitate out of the solution.

-

Filter the crude solid product using a Büchner funnel and wash thoroughly with cold deionized water.

-

Dry the crude product under a vacuum.

-

For purification, recrystallize the crude solid from a suitable solvent system, such as methanol/water or ethyl acetate/hexanes.

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

This robust protocol provides a reliable pathway to the core scaffold, which can then be further functionalized at the N-1, C-5, or C-6 positions to build a library of diverse analogs for screening.

Part 4: Proposed Preclinical Evaluation Workflow

Once a library of 2-cyclopropyl-1H-benzimidazole derivatives is synthesized, a systematic evaluation is required to identify lead compounds and elucidate their mechanism of action. This process should be designed as a screening cascade, moving from broad cytotoxicity assessment to specific target validation.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are solubilized for spectrophotometric quantification.[11]

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Agitate the plate gently for 10 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Illustrative Data Presentation

The results from the MTT assay should be tabulated for clear comparison.

| Compound ID | R¹ Group (at N-1) | R² Group (at C-5) | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 |

| BZ-Cyc-01 | H | H | 15.2 | 21.8 |

| BZ-Cyc-02 | Methyl | H | 8.9 | 12.4 |

| BZ-Cyc-03 | H | Fluoro | 5.1 | 7.3 |

| BZ-Cyc-04 | Methyl | Fluoro | 1.8 | 2.5 |

| Doxorubicin | - | - | 0.5 | 0.8 |

Table 1: Hypothetical IC₅₀ values for a series of 2-cyclopropyl-1H-benzimidazole derivatives, demonstrating how data can be structured to inform Structure-Activity Relationships (SAR).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M phase, characteristic of tubulin inhibitors).

Procedure:

-

Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours.

-

Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the pellet in 500 µL of cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Incubate for 30 minutes in the dark and analyze the DNA content using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 5: Potential Mechanisms and Target Space

The structural features of 2-cyclopropyl-1H-benzimidazoles suggest that they are prime candidates for kinase inhibitors. The cyclopropyl group can fit snugly into the hydrophobic region near the adenine pocket of the ATP-binding site, while the benzimidazole core can form key hydrogen bonds with the hinge region of the kinase.

A relevant clinical example is AT9283 , a multi-targeted kinase inhibitor containing both a cyclopropyl urea moiety and a 2-substituted benzimidazole core.[12] AT9283 is known to inhibit Aurora Kinase A and B, JAK2, and Abl, among others. These kinases are involved in critical cellular processes like mitosis and signal transduction.

A broad kinase screen of novel 2-cyclopropyl-1H-benzimidazole compounds would be a crucial step to identify their specific targets and guide further development.

Conclusion and Future Directions

The 2-cyclopropyl-1H-benzimidazole scaffold represents a promising, yet underexplored, area for the development of novel anticancer agents. The unique physicochemical properties of the cyclopropyl group offer significant advantages for designing potent and selective kinase inhibitors with favorable pharmacokinetic profiles. The synthetic accessibility of the core structure allows for the rapid generation of diverse chemical libraries amenable to high-throughput screening.

The strategic workflow outlined in this guide—from rational synthesis to a tiered biological evaluation cascade—provides a clear and efficient roadmap for drug discovery in this area. By focusing on target identification through kinase profiling and elucidating the mechanism of action through cellular assays, researchers can effectively advance lead compounds toward preclinical and, ultimately, clinical development. The precedent set by complex molecules like AT9283 validates the potential of combining the benzimidazole scaffold with a cyclopropyl moiety, making this a fertile ground for innovation in oncology drug discovery.

References

-

Guan, J., et al. (2012). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 54, 855-866. Available at: [Link]

-

Yıldırım, S., et al. (2014). Synthesis and biological evaluation of some 1,2-disubstituted benzimidazole derivatives as new potential anticancer agents. Archiv der Pharmazie, 347(3), 199-209. Available at: [Link]

-

Kalalbandi, V. K. A., & Seetharamappa, J. (2015). 1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles as anticancer agents. RSC Advances, 5(59), 47855-47865. Available at: [Link]

-

Arshad, M., et al. (2026). Structure activity relationship (SAR) of benzimidazole derivatives as potent anticancer agents: recent developments. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Abdel-Ghani, T. M., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity. Available at: [Link]

-

Al-Ostath, R., et al. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. Molecules, 28(21), 7394. Available at: [Link]

-

Kumar, R., et al. (2021). Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles. Journal of Chemistry Letters. Available at: [Link]

-

417 Integrative Medicine. (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. Available at: [Link]

-

ResearchGate. (n.d.). Structure relationship activity of benzimidazole. Retrieved from ResearchGate. Available at: [Link]

-

Youssif, B. G., et al. (2026). Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Lee, Y. T., et al. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Acta Pharmaceutica Sinica B, 13(2), 478-497. Available at: [Link]

-

ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives. Retrieved from ResearchGate. Available at: [Link]

-

Patil, P., et al. (2023). Synthesis, Characterization and Evaluation of Cytotoxic Activity of Some Benzimidazole-Oxazole Derivatives. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

-

Husain, A., et al. (2021). BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. Journal of the Chilean Chemical Society. Available at: [Link]

-

Arshad, M., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Sharma, P., et al. (2023). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 16(11), 1548. Available at: [Link]

-

Youssif, B. G., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 450. Available at: [Link]

-

Kalalbandi, V. K. A., & Seetharamappa, J. (2015). 1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles as anticancer agents: synthesis, crystal structure analysis and binding studies of the most potent anticancer molecule with serum albumin. RSC Advances, 5(59), 47855-47865. Available at: [Link]

-

Youssif, B. G., et al. (2019). Benzimidazoles: From Antiproliferative to Multitargeted Anticancer Agents. ResearchGate. Available at: [Link]

-

Al-Otaibi, M., et al. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science. Available at: [Link]

-

Asian Pacific Journal of Cancer Biology. (n.d.). Cytotoxic Activity of Some Azole Derivatives. Available at: [Link]

-

Patel, R. H., et al. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. Available at: [Link]

Sources

- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acgpubs.org [acgpubs.org]

- 12. researchgate.net [researchgate.net]

In silico prediction of 2-cyclopropyl-1H-benzimidazole properties

Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs ranging from proton pump inhibitors (Omeprazole) to anthelmintics (Albendazole). The specific derivative 2-cyclopropyl-1H-benzimidazole presents a unique pharmacological profile. The cyclopropyl moiety acts as a bioisostere for isopropyl or ethyl groups but introduces significant ring strain (~27.5 kcal/mol) and altered lipophilicity, potentially enhancing hydrophobic interactions within receptor pockets while restricting conformational entropy.

This guide details a rigorous in silico workflow to predict the physicochemical, electronic, and binding properties of this compound. We move beyond simple "black box" predictions, establishing a causal link between quantum mechanical descriptors and macromolecular recognition.

Section 1: Quantum Chemical Profiling (DFT)

Objective: To determine the stable conformer, electronic distribution, and reactive sites using Density Functional Theory (DFT).

Theoretical Basis

We utilize the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr) with the 6-311G(d,p) basis set.[1][2][3]

-

Why B3LYP? It balances computational cost with accuracy for organic thermochemistry.

-

Why 6-311G(d,p)? The triple-zeta split valence with polarization functions on hydrogens is critical for accurately modeling the electron density of the strained cyclopropyl ring and the acidic N-H proton of the imidazole ring.

Experimental Protocol (Computational)

-

Geometry Optimization: Minimize energy to find the global minimum. The cyclopropyl ring should be oriented to minimize steric clash with the benzimidazole N-H.

-

Frequency Calculation: Ensure no imaginary frequencies (confirming a true minimum).

-

Frontier Molecular Orbitals (FMO): Calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).

Data Interpretation:

-

HOMO Location: Likely localized on the benzimidazole nitrogen lone pairs and the aromatic

-system. High HOMO energy indicates susceptibility to electrophilic attack (e.g., CYP450 metabolism). -

LUMO Location: Distributed over the benzene ring, indicating sites for nucleophilic attack.

-

Band Gap (

): A large gap (> 4 eV) suggests high chemical stability (hard molecule), while a narrow gap implies high reactivity (soft molecule).

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking grid placement.

-

Red Regions (Negative): The imine nitrogen (N3) – Acceptor site for H-bonds.

-

Blue Regions (Positive): The amine nitrogen (N1-H) – Donor site for H-bonds.

Section 2: ADMET & Druglikeness Profiling

Objective: To predict oral bioavailability and safety risks before synthesis.

The Lipinski & Veber Filters

Using the SwissADME algorithm, we evaluate the compound against oral drug-likeness rules.

| Property | Value (Predicted) | Threshold (Rule of 5) | Status |

| Molecular Weight | ~158.2 g/mol | < 500 g/mol | Pass |

| LogP (Lipophilicity) | ~2.1 - 2.5 | < 5 | Pass |

| H-Bond Donors | 1 (NH) | < 5 | Pass |

| H-Bond Acceptors | 1 (N) | < 10 | Pass |

| Rotatable Bonds | 1 (C2-Cyclopropyl) | < 10 | Pass |

| TPSA | ~28.68 Ų | < 140 Ų | High Absorption |

Pharmacokinetic Predictions

-

Blood-Brain Barrier (BBB): Due to low Molecular Weight and moderate LogP, this compound is predicted to be BBB permeant , suggesting potential CNS indications or neurotoxicity risks.

-

CYP Inhibition: The benzimidazole core is a known substrate for CYP2C19 and CYP3A4. In silico models often flag this scaffold as a potential inhibitor, necessitating early microsomal stability testing.

Section 3: Molecular Docking & Target Identification

Objective: To simulate ligand-protein binding. We examine two divergent targets relevant to benzimidazoles.

Target Selection

-

Target A: Tubulin (Anthelmintic/Anticancer)

-

Mechanism:[4] Benzimidazoles bind to the colchicine-binding site, inhibiting polymerization.

-

PDB ID:1SA0 (Tubulin-Colchicine complex).

-

-

Target B: Angiotensin II Receptor (Antihypertensive)

Docking Protocol (AutoDock Vina)

-

Ligand Preparation:

-

Convert DFT-optimized structure to PDBQT format.

-

Set the bond between C2-benzimidazole and the cyclopropyl ring as rotatable to allow the algorithm to explore steric fitting.

-

Assign Gasteiger charges.

-

-

Receptor Preparation:

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens (essential for H-bond scoring).

-

Compute Gasteiger charges.

-

-

Grid Generation:

-

Center the grid box on the active site residues (e.g., Cys241 in Tubulin).

-

Size: 20 x 20 x 20 Å (sufficient for small molecules).

-

Interaction Analysis

The cyclopropyl group is critical here. Unlike a planar phenyl group, the cyclopropyl ring is sp³ hybridized and bulky in 3D space.

-

Hydrophobic Enclosure: Look for interactions with hydrophobic residues (e.g., Val, Leu). The cyclopropyl group often fills small hydrophobic pockets better than a methyl group ("Magic Methyl" effect).

-

Pi-Stacking: The benzimidazole ring should engage in T-shaped or parallel displaced

-stacking with aromatic residues (e.g., Phe, Trp).

Section 4: Molecular Dynamics (MD) Simulation

Objective: To validate the temporal stability of the Docking Pose. Docking is static; MD is dynamic.

Simulation Setup (GROMACS)

-

Force Field: CHARMM36 (best for small molecule-protein complexes).

-

Solvation: TIP3P water model, cubic box, 1.0 nm buffer distance.

-

Neutralization: Add Na+ or Cl- ions to balance charge.

Production Run Protocol

-

Minimization: Steepest descent (50,000 steps) to remove steric clashes.

-

Equilibration (NVT): 100 ps at 300K (thermostat).

-

Equilibration (NPT): 100 ps at 1 bar (barostat).

-

Production: 50 ns run.

Analysis Metrics

-

RMSD (Root Mean Square Deviation):

-

Success Criterion: Ligand RMSD < 2.0 Å relative to the protein backbone.

-

Failure: A sudden jump > 3.0 Å implies the ligand has left the binding pocket.

-

-

RMSF (Root Mean Square Fluctuation): High fluctuation in loop regions is normal; the binding site residues should remain rigid.

Visualizations

Figure 1: The Predictive Workflow

Caption: Integrated in silico workflow from quantum mechanical optimization to molecular dynamics validation.

Figure 2: Ligand-Receptor Interaction Logic

Caption: Mechanistic mapping of pharmacophoric features to receptor residue types.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of 2-cyclopropyl-1H-benzimidazole

Introduction: The Significance of the 2-cyclopropyl-1H-benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a cyclopropyl group at the 2-position of the benzimidazole ring creates a unique chemical entity, 2-cyclopropyl-1H-benzimidazole. This substitution can significantly influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, making it a compelling candidate for drug discovery programs.[2] The precise and comprehensive characterization of such novel compounds is paramount to ensure their identity, purity, and suitability for further investigation.

This technical guide provides a detailed overview of the essential analytical techniques for the thorough characterization of 2-cyclopropyl-1H-benzimidazole and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for robust and reliable analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, enabling the unambiguous determination of the molecular structure. For 2-cyclopropyl-1H-benzimidazole, both ¹H and ¹³C NMR are indispensable.

Theoretical Basis

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include chemical shift (δ), integration, and spin-spin coupling. ¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.[3]

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Benzimidazole N-H | 12.0 - 13.0 (broad singlet) | - |

| Benzimidazole Aromatic C-H | 7.2 - 7.8 (multiplets) | 110 - 145 |

| Cyclopropyl C-H (methine) | 1.5 - 2.0 (multiplet) | 10 - 20 |

| Cyclopropyl C-H (methylene) | 0.8 - 1.2 (multiplets) | 5 - 15 |

| Benzimidazole C2 | - | 150 - 160 |

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

2-cyclopropyl-1H-benzimidazole sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, number of scans 8-16.

-

Process the spectrum: Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, number of scans 128-1024 (or more, depending on sample concentration).

-

Process the spectrum similarly to the ¹H spectrum.

-

Data Analysis:

-

Assign the peaks in both spectra based on their chemical shifts, integration (for ¹H), and multiplicities.

-

Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for more complex structures or to confirm assignments.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of the synthesized compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Basis

In mass spectrometry, the sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern can provide clues about the molecule's structure.[6][7]

Expected Mass Spectrum Data

For 2-cyclopropyl-1H-benzimidazole (C₁₀H₁₀N₂), the expected molecular weight is approximately 158.20 g/mol . The high-resolution mass spectrum should show a molecular ion peak very close to this value. Common fragmentation patterns for benzimidazoles may involve the loss of the substituent at the 2-position or cleavage of the imidazole ring.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate molecular weight and obtain the fragmentation pattern.

Materials:

-

2-cyclopropyl-1H-benzimidazole sample

-

HPLC-grade solvent (e.g., methanol, acetonitrile)

-

Formic acid (for enhancing ionization in positive mode)

-

Mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in an appropriate solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization mode (positive or negative ESI). Positive mode is typically used for benzimidazoles.

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode) and confirm that its m/z value corresponds to the expected molecular weight.

-

Analyze the fragmentation pattern in the MS/MS spectrum to gain structural insights.

Caption: Workflow for Mass Spectrometry Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the absorption of infrared radiation by molecular vibrations.

Theoretical Basis

Different functional groups absorb infrared radiation at characteristic frequencies. An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). The presence of specific peaks in the spectrum indicates the presence of corresponding functional groups.[8][9]

Expected FTIR Data

For 2-cyclopropyl-1H-benzimidazole, the following characteristic absorption bands are expected:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (benzimidazole) | 3100 - 3500 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic, cyclopropyl) | 2850 - 3000 |

| C=N stretch (imidazole ring) | 1580 - 1650 |

| C=C stretch (aromatic ring) | 1450 - 1600 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To obtain the infrared spectrum for functional group identification.

Materials:

-

2-cyclopropyl-1H-benzimidazole sample (solid or oil)

-

FTIR spectrometer with an ATR accessory

-

Spatula

Procedure:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Compare the obtained spectrum with reference spectra of similar compounds if available.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is a powerful separation technique used to determine the purity of a compound and to quantify its amount in a mixture. For pharmaceutical compounds, HPLC is the gold standard for purity assessment.[10][11][12]

Theoretical Basis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). The time it takes for a compound to elute from the column is its retention time (tᵣ), which is characteristic of the compound under specific chromatographic conditions. The area of the peak is proportional to the concentration of the compound.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of the 2-cyclopropyl-1H-benzimidazole sample.

Materials:

-

2-cyclopropyl-1H-benzimidazole sample

-

HPLC-grade acetonitrile and water

-

Formic acid or trifluoroacetic acid (TFA) as a mobile phase modifier

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Further dilute to an appropriate concentration for injection (e.g., 10-100 µg/mL).

-

HPLC Method Development (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-20 minutes, hold for a few minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.

-

Injection Volume: 5-10 µL

-

-

Data Acquisition and Analysis:

-

Inject the sample and record the chromatogram.

-

Integrate the peaks and calculate the purity of the main peak as a percentage of the total peak area.

-

Caption: A simplified workflow of an HPLC system.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. It is a simple and rapid technique for confirming the presence of a chromophore and can be used for quantitative analysis.

Theoretical Basis

Molecules with conjugated systems, such as the benzimidazole ring, absorb light in the UV-Visible region, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.[13][14]

Expected UV-Vis Data

Benzimidazole and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π → π* transitions. For 2-substituted benzimidazoles, these bands are generally observed around 240-250 nm and 270-290 nm.[13][15]

Experimental Protocol

Objective: To determine the λmax of 2-cyclopropyl-1H-benzimidazole.

Materials:

-

2-cyclopropyl-1H-benzimidazole sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol)

-

Quartz cuvettes

-

UV-Visible spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λmax.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the wavelength range (e.g., 200-400 nm).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder. Record the UV-Vis spectrum.

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

This information is useful for setting the detection wavelength in HPLC analysis.

X-ray Crystallography: Definitive 3D Structure

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[14][16]

Theoretical Basis

When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal. The diffraction pattern is unique to the crystal structure. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the precise atomic positions can be determined.

Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the absolute three-dimensional structure.

Procedure:

-

Crystal Growth: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain the final atomic coordinates and other crystallographic parameters.

Data Analysis:

-

The output is a detailed three-dimensional model of the molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Conclusion

The comprehensive characterization of 2-cyclopropyl-1H-benzimidazole is a critical step in its development for any application. A combination of spectroscopic and chromatographic techniques, as outlined in this guide, provides a robust and self-validating system for confirming the structure and purity of the compound. By following these detailed protocols and understanding the underlying principles of each technique, researchers can ensure the quality and integrity of their scientific findings.

References

-

International Journal of Pharmaceutical Sciences and Medicine. Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]

-

ResearchGate. The Curious Case of 2-Propyl-1H-Benzimidazole in the Solid State: An Experimental and Theoretical Study. [Link]

-

Semantic Scholar. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. [Link]

-

PubMed Central. A Comprehensive Study of N-Butyl-1H-Benzimidazole. [Link]

-

ResearchGate. (PDF) Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives. [Link]

-

Scholars Research Library. An Overview About Synthetic and Biological Profile of Benzimidazole. [Link]

-

Bentham Science. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]

-

ResearchGate. (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

-

ResearchGate. FT‐IR spectra of benzimidazole‐containing imide oligomers. [Link]

-

ResearchGate. UV-visible spectrums of benzimidazole derivatives. [Link]

-

PubMed. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]

-

SciSpace. Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl. [Link]

-

Semantic Scholar. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

-

MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link]

-

ResearchGate. (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]

-

National Institute of Standards and Technology. 1H-Benzimidazole - NIST Chemistry WebBook. [Link]

-

ResearchGate. (PDF) Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. [Link]

-

Semantic Scholar. Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]

-

Polskie Towarzystwo Farmaceutyczne. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

-

International Journal of Development Research. study of mass spectra of benzimidazole derivatives. [Link]

-

PubMed Central. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

Royal Society of Chemistry. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

-

Semantic Scholar. A Comprehensive Study of N-Butyl-1H-Benzimidazole. [Link]

-

ResearchGate. F.T.I.R Spectroscopy of compound (B). [Link]

-

ACS Omega. Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. [Link]

-

Diva Portal. 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. [Link]

-

Semantic Scholar. development and validation of a single hplc method for the determination of thirteen pharmaceuticals. [Link]

-

ResearchGate. UV/vis spectroscopic data of a) and b) bisimidazole derivatives and c) and d) quinoid derivatives. [Link]

-

MDPI. Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. [Link]

-

RSC Publishing. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. [Link]

-

International Journal of Pharmaceutical and Life Sciences. RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. [Link]

Sources

- 1. pradeepresearch.org [pradeepresearch.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking | MDPI [mdpi.com]

- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole(51-17-2) 1H NMR spectrum [chemicalbook.com]

- 7. prp.unicamp.br [prp.unicamp.br]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 2-[1-(2-methylpropyl)cyclopentyl]-1H-benzimidazole | C16H22N2 | CID 80257442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 12. 1H-Benzimidazole [webbook.nist.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. researchgate.net [researchgate.net]

- 15. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Strategic Role of 2-Cyclopropyl-1H-Benzimidazole in Modern Pharmaceutical Manufacturing

Introduction: The Benzimidazole Scaffold and the Significance of the 2-Cyclopropyl Moiety

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous blockbuster drugs. Its versatile biological activity stems from its ability to mimic natural purine bases, allowing it to interact with a wide range of biological targets. Within this important class of heterocycles, 2-cyclopropyl-1H-benzimidazole has emerged as a critical intermediate, offering a unique combination of structural rigidity and favorable physicochemical properties to the final active pharmaceutical ingredient (API). The cyclopropyl group, a small, strained ring, is not merely a passive substituent. Its unique electronic and conformational properties can significantly influence the binding affinity of a drug to its target receptor, enhance metabolic stability, and improve oral bioavailability. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of 2-cyclopropyl-1H-benzimidazole as a key building block in pharmaceutical manufacturing, with a particular focus on its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Synthetic Protocol: A Reliable and Scalable Approach to 2-Cyclopropyl-1H-Benzimidazole

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with the condensation of an o-phenylenediamine with a carboxylic acid or its derivative being a cornerstone method.[1] For the synthesis of 2-cyclopropyl-1H-benzimidazole, a robust and widely applicable protocol involves the reaction of o-phenylenediamine with cyclopropanecarboxylic acid. This method is favored for its operational simplicity, high yields, and the use of readily available starting materials.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for a successful and scalable synthesis.

-

Reactants: o-Phenylenediamine serves as the foundational aromatic diamine that will form the benzene portion of the benzimidazole ring. Cyclopropanecarboxylic acid provides the key 2-cyclopropyl substituent.

-

Catalyst and Reaction Medium: The reaction is typically carried out in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a strong mineral acid like hydrochloric acid. The acid serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the amino group of the o-phenylenediamine, and it acts as a dehydrating agent to drive the final cyclization and aromatization to the benzimidazole ring. The use of a high-boiling solvent or neat conditions with PPA allows for the necessary reaction temperatures to overcome the activation energy of the cyclization step.

-

Temperature: Elevated temperatures are generally required to facilitate the dehydration and cyclization steps, leading to the formation of the stable benzimidazole ring system.

Experimental Workflow: Synthesis of 2-Cyclopropyl-1H-Benzimidazole

The following diagram illustrates the key steps in the synthesis of 2-cyclopropyl-1H-benzimidazole from o-phenylenediamine and cyclopropanecarboxylic acid.

Caption: Synthetic workflow for 2-cyclopropyl-1H-benzimidazole.

Step-by-Step Laboratory Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq).

-

Catalyst Addition: Carefully add polyphosphoric acid (PPA) (10-20 wt eq) to the flask. The addition of PPA is exothermic and should be done with caution.

-

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., 10% NaOH solution) until a precipitate forms. Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Achieving high purity of the 2-cyclopropyl-1H-benzimidazole intermediate is paramount for its use in pharmaceutical synthesis, as impurities can lead to side reactions and compromise the quality of the final API.

Purification Protocol: Recrystallization

Recrystallization is often the most efficient method for purifying the crude product.

-

Solvent Selection: A suitable solvent system for recrystallization is typically a mixture of ethanol and water or ethyl acetate and hexanes. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature or below.

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized 2-cyclopropyl-1H-benzimidazole should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic signals for the cyclopropyl protons (multiplets in the upfield region) and the aromatic protons of the benzimidazole ring. The NH proton will appear as a broad singlet. |

| ¹³C NMR | Resonances corresponding to the cyclopropyl carbons and the aromatic and imidazole carbons of the benzimidazole core. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of 2-cyclopropyl-1H-benzimidazole (C₁₀H₁₀N₂ = 158.20 g/mol ).[2] |

| Melting Point | A sharp melting point is indicative of high purity. |

| Purity (HPLC) | >98% purity is typically required for use as a pharmaceutical intermediate. |

Application in Pharmaceutical Manufacturing: A Key Intermediate for PARP Inhibitors

2-Cyclopropyl-1H-benzimidazole is a valuable intermediate in the synthesis of various pharmaceuticals, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in cancer cells, a concept known as synthetic lethality.[4]

Logical Pathway from Intermediate to API

The benzimidazole carboxamide scaffold is a cornerstone of many potent PARP inhibitors, including the clinically approved drug Veliparib (ABT-888).[3] The 2-cyclopropyl-1H-benzimidazole can be elaborated into these more complex structures through a series of synthetic transformations.

Caption: From intermediate to PARP inhibitor.